molecular formula C11H15ClFN B1318659 2-(4-Fluorophenyl)piperidine hydrochloride CAS No. 1187174-10-2

2-(4-Fluorophenyl)piperidine hydrochloride

Cat. No. B1318659
CAS RN: 1187174-10-2
M. Wt: 215.69 g/mol
InChI Key: YAVUREZBMQVFFY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1187174-10-2 . It has a molecular weight of 215.7 and is a powder in physical form .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-fluorobenzoic acid and piperidine can react in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester .


Molecular Structure Analysis

The molecular formula of 2-(4-Fluorophenyl)piperidine hydrochloride is C11H14FN.ClH . The Inchi Code is 1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H .


Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)piperidine hydrochloride is a powder at room temperature . It has a molecular weight of 215.7 .

Scientific Research Applications

Proteomics Research

2-(4-Fluorophenyl)piperidine hydrochloride: is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms .

Synthesis of Piperidine Derivatives

This compound serves as a starting material for the synthesis of various piperidine derivatives. These derivatives are important for designing drugs and are present in more than twenty classes of pharmaceuticals .

Pharmacological Applications

Piperidine derivatives, including those synthesized from 2-(4-Fluorophenyl)piperidine hydrochloride , have a wide range of pharmacological applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Analgesic and Anti-inflammatory Research

Specific derivatives of 2-(4-Fluorophenyl)piperidine hydrochloride have been synthesized and tested for their analgesic and anti-inflammatory activities, showing promising results compared to standard drugs .

Anticancer Activity

Piperidine derivatives are being explored for their anticancer properties. They have shown potential in inhibiting proliferation and metastasis of various cancer types .

Antioxidant Properties

Compounds derived from 2-(4-Fluorophenyl)piperidine hydrochloride have been studied for their antioxidant capabilities, which is significant in the prevention of oxidative stress-related diseases .

Neuropharmacological Research

The compound is also used in neuropharmacological research, particularly in the development of treatments for neurodegenerative diseases like Alzheimer’s, due to its influence on neurotransmitter systems .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, 2-(4-Fluorophenyl)piperidine hydrochloride is employed as a reagent and building block for synthesizing organic compounds with potential applications in various industries .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as 4-benzylpiperidines . Compounds in this class are known to interact with various receptors and enzymes in the body, but the specific target for this compound remains to be identified.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes, including neurotransmission, immune response, and metabolic processes

Pharmacokinetics

The molecular weight of the compound is 2157 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed. The presence of a fluorine atom may also enhance the metabolic stability of the compound.

properties

IUPAC Name

2-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVUREZBMQVFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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